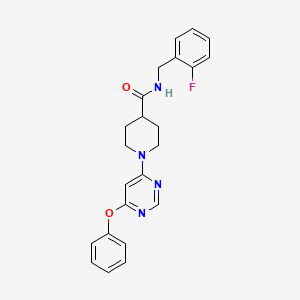

N-(2-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Description

N-(2-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a piperidine-carboxamide derivative featuring a 2-fluorobenzyl group and a 6-phenoxypyrimidin-4-yl moiety. Its structural complexity arises from the integration of fluorinated aromatic systems and heterocyclic scaffolds, which are known to enhance bioavailability and target binding affinity in drug discovery .

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2/c24-20-9-5-4-6-18(20)15-25-23(29)17-10-12-28(13-11-17)21-14-22(27-16-26-21)30-19-7-2-1-3-8-19/h1-9,14,16-17H,10-13,15H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZWWVNEYJQCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NCC2=CC=CC=C2F)C3=CC(=NC=N3)OC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorobenzyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is a synthetic compound belonging to the class of carboxamides. Its unique structure, featuring a piperidine ring, a pyrimidine moiety, and a fluorobenzyl substituent, positions it as a potential candidate for various biological applications. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and comparative studies with similar compounds.

Structural Characteristics

The molecular formula of this compound is C${18}$H${19}$FN$_{2}$O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The structural features include:

- Piperidine Ring : Common in many biologically active molecules, providing a scaffold for drug activity.

- Pyrimidine Moiety : Known for its role in nucleic acid derivatives and cellular processes.

- Fluorobenzyl Substituent : Enhances drug-like properties such as membrane permeability and metabolic stability.

Research indicates that compounds similar to this compound exhibit various biological activities. These include:

- Enzyme Inhibition : Potential interactions with specific enzymes or receptors relevant to diseases.

- Cell Proliferation Inhibition : Similar compounds have shown anti-proliferative effects against various cancer cell lines.

- Multikinase Activity : Potential to act on multiple kinase targets, which is advantageous for cancer therapy.

Comparative Analysis

The following table summarizes selected compounds with structural similarities and their respective biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(6-Methylpyridin-3-yl)piperidine-4-carboxamide | Contains a methyl group on pyridine | Potentially improved solubility |

| 1-(5-Fluoropyridin-2-yl)piperidine-4-carboxamide | Fluorine substitution on pyridine | Enhanced bioactivity against certain targets |

| N-(3-Chlorobenzyl)-1-(2-pyridyl)piperidine | Chlorine substitution on benzene | Different pharmacokinetic properties |

Case Studies and Research Findings

- In Vitro Studies : A study exploring similar piperidine derivatives indicated significant anti-proliferative effects against human liver cancer cell line HepG2, with an IC50 value of 11.3 μM for one derivative . Such findings suggest that this compound could exhibit comparable efficacy.

- Molecular Docking Studies : Molecular docking analyses have demonstrated interactions with key kinases such as VEGFR-2 and ERK-2. This suggests potential multitarget therapeutic applications for this compound .

- Antiviral Properties : Similar compounds have been identified as non-nucleoside reverse transcriptase inhibitors, indicating potential applications in antiviral therapy . This opens avenues for exploring the compound's efficacy against viral infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound shares a piperidine-carboxamide backbone with several analogs, but differences in substituents critically influence physicochemical properties and biological activity. Key analogs include:

N-(3-Chloro-4-fluorobenzyl)-1-(6-phenoxy-4-pyrimidinyl)-4-piperidinecarboxamide

- Molecular Formula : C₂₃H₂₂ClFN₄O₂

- Molecular Weight : 440.903 g/mol

- Key Differences: Substitution at the benzyl group (3-chloro-4-fluoro vs. 2-fluoro) introduces steric and electronic variations.

N-(1-Benzylpiperidin-4-yl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

- Molecular Formula : C₂₈H₃₃N₅O₂

- Molecular Weight : 471.61 g/mol

- Key Differences: Replacement of the 2-fluorobenzyl with a non-fluorinated benzyl group reduces electronegativity and may decrease binding affinity to targets requiring halogen bonding (e.g., viral proteases). The absence of fluorine also lowers molecular weight by ~29 Da .

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Molecular Formula: Not explicitly provided, but estimated as C₂₆H₂₈FN₃O

- Key Differences: The 6-phenoxypyrimidinyl group is replaced with a naphthalene-ethyl system. The 4-fluorobenzyl vs. 2-fluorobenzyl positional isomerism may also affect conformational flexibility .

Notes:

- Yield : The oxazole-based analog (61% yield) demonstrates efficient synthesis compared to typical piperidine-carboxamide derivatives, though direct comparisons to the target compound are unavailable .

- Solubility : Fluorinated analogs generally exhibit lower aqueous solubility due to increased hydrophobicity, but this enhances blood-brain barrier penetration in CNS-targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.